molecular formula C19H21NO B1613369 3'-Methyl-2-pyrrolidinomethyl benzophenone CAS No. 898774-05-5

3'-Methyl-2-pyrrolidinomethyl benzophenone

Cat. No.: B1613369
CAS No.: 898774-05-5
M. Wt: 279.4 g/mol
InChI Key: MMIBBXVEQMFSAL-UHFFFAOYSA-N
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Description

3'-Methyl-2-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-7-6-9-16(13-15)19(21)18-10-3-2-8-17(18)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIBBXVEQMFSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643631
Record name (3-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-05-5
Record name (3-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Classification and Nomenclature of Benzophenone and Pyrrolidine Derivatives

The systematic name for 3'-Methyl-2-pyrrolidinomethyl benzophenone (B1666685) is (3-methylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone. sigmaaldrich.com This nomenclature arises from the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The structure is fundamentally a benzophenone, which is a diphenylmethanone. wikipedia.org In this specific molecule, one phenyl ring is substituted at the 2-position with a pyrrolidinomethyl group, and the other phenyl ring is substituted at the 3'-position with a methyl group.

The pyrrolidine (B122466) component is a five-membered nitrogen-containing heterocycle, also known as tetrahydropyrrole. wikipedia.org Its derivatives are widespread in both natural and synthetic compounds. wikipedia.org

Below is a table detailing the key structural features of 3'-Methyl-2-pyrrolidinomethyl benzophenone:

FeatureDescription
Core Scaffold Benzophenone (Diphenylmethanone)
Primary Substituent (Ring A) 2-(pyrrolidinomethyl) group
Primary Substituent (Ring B) 3'-methyl group
Heterocyclic Moiety Pyrrolidine
Chemical Formula C19H21NO
Molecular Weight 279.38 g/mol
CAS Number 898774-05-5

The Academic Importance of Benzophenone and Pyrrolidine Scaffolds in Research

Both benzophenone (B1666685) and pyrrolidine (B122466) scaffolds are of significant interest to the scientific community due to their versatile applications in synthesis and their presence in biologically active molecules.

The benzophenone framework is a common feature in many natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net This has made the benzophenone scaffold a popular starting point for the development of new therapeutic agents. researchgate.netrsc.org In the field of photochemistry, benzophenone is a widely used photosensitizer. wikipedia.org

The pyrrolidine ring is another crucial scaffold in medicinal chemistry. frontiersin.orgnih.gov It is a key structural component in numerous alkaloids and is found in many pharmaceutical drugs. wikipedia.orgdrugbank.com The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of complex three-dimensional structures, which is advantageous for designing molecules that can interact specifically with biological targets. nih.govresearchgate.net The amino acids proline and hydroxyproline (B1673980) are well-known derivatives of pyrrolidine. wikipedia.org

The combination of these two scaffolds in 3'-Methyl-2-pyrrolidinomethyl benzophenone suggests a molecule with potential for diverse chemical reactivity and biological applications, driving its relevance in synthetic and mechanistic research.

Research Directions for Complex Heterocyclic Benzophenones

Retrosynthetic Strategies for the this compound Framework

Retrosynthesis is a problem-solving technique for designing organic syntheses by mentally deconstructing a target molecule into simpler, commercially available precursors. arxiv.org For this compound, the analysis reveals several key disconnections that form the basis of a synthetic plan.

Construction of the Benzophenone Moiety

The benzophenone unit is a diaryl ketone that can be assembled through various classical and modern synthetic methods.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. google.com The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org To form the 3'-methylbenzophenone core, one could react toluene (B28343) with benzoyl chloride. However, to incorporate the pyrrolidinomethyl handle, a more strategic approach is needed, such as acylating toluene with a 2-halomethylbenzoyl chloride derivative.

The reaction is typically performed by treating the aromatic substrate (e.g., benzene (B151609) or toluene) with an acyl chloride and a Lewis acid catalyst like AlCl₃. libretexts.org The mixture is often heated to facilitate the reaction. chemguide.co.uklibretexts.org While effective, this method requires stoichiometric amounts of the catalyst, which can generate significant waste. Modern variations aim to use catalytic amounts of more environmentally benign catalysts.

Catalyst System Reactants Conditions Key Feature
Aluminum chloride (AlCl₃)Benzene + Ethanoyl chlorideHeated to ~60°CClassic, widely used Lewis acid catalyst. chemguide.co.uklibretexts.org
Iron(III) chloride (FeCl₃)Chlorobenzylchloride + ChlorobenzeneNot specifiedAlternative Lewis acid catalyst. google.com
Antimony pentahalide (e.g., SbF₅)General aryls + Acylating agentsCan be activated with HFProposed as an environmentally friendlier catalyst system. google.com

This table presents examples of catalysts used in Friedel-Crafts acylation for the synthesis of aromatic ketones.

Modern organometallic chemistry offers powerful alternatives to classical methods, often proceeding with higher selectivity and functional group tolerance under milder conditions.

One notable method is the rhodium-catalyzed cross-coupling of aromatic aldehydes with potassium aryltrifluoroborates. acs.org This approach allows for the efficient synthesis of sterically congested benzophenones. Another advanced technique involves the palladium-catalyzed oxidative coupling of two arene molecules and carbon monoxide (CO) to generate the ketone functionality directly. researchgate.net Furthermore, the addition of organometallic reagents, such as Grignard reagents (RMgX), to benzaldehyde (B42025) derivatives is a fundamental ketone-forming reaction. acs.org These methods expand the toolkit for constructing complex benzophenone structures that may be challenging to access via traditional Friedel-Crafts chemistry.

Methodology Catalyst/Reagent Reactants Primary Advantage
Oxidative ArylationRhodium / tri-tert-butylphosphaneAromatic aldehydes + Potassium aryltrifluoroboratesEffective for synthesizing sterically hindered benzophenones. acs.org
Arene/CO CouplingPalladium saltsTwo arenes + Carbon Monoxide (CO)Direct ketone formation from simple aromatic precursors. researchgate.net
Grignard AdditionGrignard Reagents (e.g., Phenylmagnesium bromide)Aromatic Aldehydes or EstersFundamental and versatile C-C bond-forming reaction. acs.org
Tandem CatalysisPhotoredox + CopperAlkyl N-hydroxyphthalimide esters + Benzophenone-derived iminesCouples alkyl groups to nitrogen, relevant for post-functionalization. nih.gov

This table provides an overview of selected organometallic reactions applicable to the synthesis of benzophenone derivatives.

Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. For benzophenone synthesis, a key green strategy is the catalytic oxidation of the corresponding diphenylmethane (B89790) precursor. One such method employs hydrogen peroxide (H₂O₂), a clean oxidant, with an iron acetate (B1210297) catalyst under microwave irradiation, significantly shortening reaction times. researchgate.net The use of solar energy for photochemical reactions, such as the photoreduction of benzophenone to benzopinacol, also exemplifies a green approach by utilizing a renewable energy source and environmentally benign solvents like ethanol. ijpda.orgegrassbcollege.ac.in Organocatalyzed cascade reactions in green solvents represent another frontier, enabling the selective construction of functionalized benzophenone frameworks through cycloaddition pathways. rsc.org

Synthesis and Functionalization of the Pyrrolidine Unit

The pyrrolidine ring is a common motif in natural products and pharmaceuticals, and numerous methods exist for its construction.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. tandfonline.comtandfonline.com This strategy offers significant advantages, including reduced synthesis time, minimal waste generation, and high atom economy, making it a cornerstone of green and sustainable chemistry. tandfonline.comnih.gov

The synthesis of substituted pyrrolidines is frequently achieved via a [3+2] cycloaddition reaction involving an azomethine ylide as a key intermediate. tandfonline.comtandfonline.com The azomethine ylide, a 1,3-dipole, can be generated in situ from the condensation of an α-amino acid (such as sarcosine) with an aldehyde. tandfonline.com This transient species then reacts with a dipolarophile (an alkene or alkyne) to construct the five-membered pyrrolidine ring with high regioselectivity and stereoselectivity, creating multiple stereogenic centers in a single step. tandfonline.comacs.org

Reaction Type Key Components Catalyst/Conditions Outcome
[3+2] CycloadditionIsatin, Sarcosine, Thiophene-3-ylideneMethanol, refluxForms hybrid pyrrolidine structures. tandfonline.com
[3+2] CycloadditionImine, Diazoacetonitrile, AlkyneRhodium(II) catalystProduces 1,2-diaryl-substituted pyrroles (related heterocycles). acs.org
One-pot MCRAldehydes, Amino acid esters, ChalconesPotassium carbonate (K₂CO₃), Iodine (I₂)Yields pyrrolidine-2-carboxylates. tandfonline.com
Asymmetric MCRPhenyldihydrofuran, N-tosyl imino ester, Silane reagentTitanium tetrachloride (TiCl₄)Diastereoselective synthesis of highly substituted pyrrolidines. acs.org

This table showcases examples of multicomponent reactions used to construct pyrrolidine and related heterocyclic rings.

Cycloaddition Chemistry in Pyrrolidine Synthesis

The construction of the pyrrolidine ring is a cornerstone of many synthetic endeavors, and cycloaddition reactions represent one of the most elegant and efficient approaches to this end. mdpi.com Among these, the [3+2] cycloaddition of azomethine ylides stands out as a particularly powerful strategy for assembling the five-membered pyrrolidine core. ingentaconnect.comacs.org This method involves the reaction of an azomethine ylide, a 1,3-dipole, with a dipolarophile, typically an alkene, to directly form the pyrrolidine ring with a high degree of control over regioselectivity and stereoselectivity. acs.org

Azomethine ylides can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the thermolysis or photolysis of aziridines. mdpi.com The versatility of this approach allows for the introduction of a wide array of substituents onto the pyrrolidine ring by choosing appropriately functionalized starting materials. For instance, glycine (B1666218) derivatives are often employed as versatile starting materials for generating azomethine ylides, leading to a diverse range of pyrrolidine-containing polycyclic compounds. mdpi.com

Recent advancements have focused on the development of catalytic systems to promote these cycloadditions under mild conditions. For example, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has been shown to be effective for the synthesis of structurally complex pyrrolidines. acs.org Similarly, silver catalysts have been successfully employed in the diastereoselective [3+2] cycloaddition of azomethine ylides with N-tert-butanesulfinylazadienes. acs.org

Another notable cycloaddition strategy involves the thermolysis of allenyl azides, which can proceed through azatrimethylenemethane intermediates to furnish pyrrolidine-containing bicyclic and tricyclic structures with high diastereoselectivity. nih.gov

The following table summarizes key aspects of cycloaddition strategies for pyrrolidine synthesis:

Cycloaddition TypeKey IntermediatesCatalysts/PromotersKey FeaturesReference
[3+2] CycloadditionAzomethine YlidesAg2CO3, Iridium complexes, OrganocatalystsHigh regio- and diastereoselectivity; mild reaction conditions. mdpi.comacs.orgacs.org
Allenyl Azide CycloadditionAzatrimethylenemethane diylsThermalFormation of bicyclic and tricyclic pyrrolidines; high diastereoselectivity. nih.gov

Stereoselective Approaches to Pyrrolidine Derivatives

The biological activity of pyrrolidine-containing molecules is often dictated by their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of substituted pyrrolidines is of paramount importance. mdpi.com A variety of strategies have been developed to control the stereochemical outcome of pyrrolidine synthesis, including substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

One powerful approach involves the use of chiral auxiliaries, where a chiral moiety is temporarily incorporated into the starting material to direct the stereochemical course of a reaction, and is subsequently removed. For example, η4-dienetricarbonyliron complexes have been utilized as chiral auxiliaries to achieve excellent diastereoselectivity in the synthesis of 2-dienyl-substituted pyrrolidines. acs.org

Organocatalysis has emerged as a particularly attractive strategy for the enantioselective synthesis of pyrrolidines. Chiral organocatalysts, such as proline and its derivatives, can activate substrates and control the stereochemistry of the product-forming step. ingentaconnect.commdpi.com These catalysts have been successfully applied in the asymmetric Michael addition of aldehydes to nitroolefins, a key step in some pyrrolidine syntheses. nih.gov

Biocatalysis offers another highly selective route to chiral pyrrolidines. Enzymes, such as transaminases, can be used to catalyze the stereoselective amination of prochiral ketones, leading to the formation of enantiomerically pure cyclic amines. nih.gov This method has been successfully applied to the synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones. nih.gov

The heterogeneous catalytic hydrogenation of substituted pyrroles over rhodium or iridium catalysts can also proceed with high diastereoselectivity, providing access to functionalized pyrrolidines with multiple stereocenters. researchgate.net Furthermore, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a diastereoselective method for the synthesis of disubstituted pyrrolidines. nih.gov

The following table highlights different stereoselective approaches for the synthesis of pyrrolidine derivatives:

ApproachKey Reagents/CatalystsStereochemical ControlExample ApplicationReference
Chiral Auxiliaryη4-Dienetricarbonyliron complexesDiastereoselectiveSynthesis of 2-dienyl-substituted pyrrolidines acs.org
OrganocatalysisProline and its derivativesEnantioselectiveAsymmetric Michael additions ingentaconnect.comnih.gov
BiocatalysisTransaminasesEnantioselectiveSynthesis of chiral 2-substituted pyrrolidines nih.gov
Heterogeneous CatalysisRhodium, IridiumDiastereoselectiveHydrogenation of substituted pyrroles researchgate.net
Metal-Promoted CyclizationCopper(II) carboxylatesDiastereoselectiveIntramolecular aminooxygenation of alkenes nih.gov

Introduction of the 2-Pyrrolidinomethyl Linkage

The synthesis of this compound requires the formation of a C-N bond between the benzophenone core and the pyrrolidine ring at the 2-position of the benzophenone. A common strategy to achieve this linkage is through nucleophilic substitution. This typically involves the preparation of a benzophenone derivative bearing a suitable leaving group at the 2-methyl position, which can then be displaced by pyrrolidine. For example, a 2-(bromomethyl)benzophenone derivative could serve as an excellent electrophile for this transformation. The synthesis of 3-bromomethyl-benzophenone from 3-methyl-benzophenone using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide has been reported, suggesting a similar strategy could be applied to a 2-methylbenzophenone (B1664564) precursor.

Alternatively, reductive amination provides another viable route. This would involve the reaction of a 2-formylbenzophenone derivative with pyrrolidine to form an intermediate enamine or iminium ion, which is then reduced in situ to afford the desired 2-(pyrrolidinomethyl)benzophenone.

Strategic Methylation at the 3'-Position of the Benzophenone Ring

The introduction of a methyl group at the 3'-position of the benzophenone core requires a regioselective methylation strategy. The most common method for the synthesis of benzophenones is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. chemicalbook.com To achieve the desired 3'-methyl substitution pattern, one could employ m-toluoyl chloride as the acylating agent in a reaction with benzene, or alternatively, use benzoyl chloride to acylate toluene. The latter approach would likely yield a mixture of ortho, meta, and para isomers, necessitating a separation step. A more direct approach would be the Friedel-Crafts acylation of toluene with benzoyl chloride, which has been shown to produce a mixture of methylbenzophenone isomers.

Another strategy could involve the synthesis of a pre-functionalized aromatic precursor. For instance, starting with 3-methylbenzoic acid, one could convert it to the corresponding acid chloride (3-methylbenzoyl chloride) and then use this in a Friedel-Crafts reaction with benzene to yield 3-methylbenzophenone.

Catalyst Design and Optimization for Specific Reaction Steps

The efficiency and selectivity of the synthetic steps leading to this compound are highly dependent on the choice and design of catalysts.

For the Friedel-Crafts acylation to form the benzophenone core, traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) are commonly used. chemicalbook.com However, these catalysts are often required in stoichiometric amounts and can generate significant waste. Modern approaches focus on the development of more sustainable and reusable catalysts. For example, iron-based catalysts, such as iron trichloride, have been used in the synthesis of benzophenone. google.com

In the context of pyrrolidine synthesis via cycloaddition, catalyst design plays a crucial role in controlling stereoselectivity. For instance, in silver-catalyzed [3+2] cycloadditions, the nature of the silver salt and ligands can influence the diastereoselectivity of the reaction. acs.org Similarly, in iridium-catalyzed reductive azomethine ylide generation, the choice of the iridium complex is critical for the efficiency of the reaction. acs.org

For stereoselective hydrogenations to form chiral pyrrolidines, the choice of the metal (e.g., rhodium, iridium) and the supporting material (e.g., carbon, alumina) can significantly impact the diastereoselectivity. researchgate.net In organocatalyzed reactions, the structure of the catalyst is meticulously designed to create a specific chiral environment that directs the stereochemical outcome of the reaction. mdpi.comnih.gov

The following table provides an overview of catalysts used in the key reaction types:

Reaction StepCatalyst TypeExamplesKey Optimization ParametersReference
Benzophenone Synthesis (Friedel-Crafts)Lewis AcidsAlCl3, FeCl3Catalyst loading, solvent, temperature chemicalbook.comgoogle.com
Pyrrolidine Synthesis (Cycloaddition)Transition Metals/OrganocatalystsAg2CO3, Iridium complexes, Proline derivativesLigand structure, catalyst loading, solvent acs.orgacs.orgmdpi.com
Stereoselective Pyrrolidine SynthesisTransition Metals/EnzymesRh/C, TransaminasesSupport material, pH, temperature nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. The analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, would provide an unambiguous structural confirmation of this compound.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronic effects of the carbonyl group, the aromatic rings, the methyl group, and the pyrrolidine ring.

The aromatic region would likely display complex multiplets due to the coupling of protons on the two substituted benzene rings. The protons on the benzoyl ring with the 3'-methyl group and the protons on the phenyl ring with the 2-pyrrolidinomethyl substituent would have distinct chemical shifts. The protons ortho to the carbonyl group are typically shifted downfield.

The pyrrolidine ring protons would appear as multiplets in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom are expected to be deshielded relative to the other methylene protons of the pyrrolidine ring. The benzylic protons of the -CH₂- group connecting the pyrrolidine ring to the phenyl group would also present a characteristic signal, likely a singlet if there is no adjacent chiral center, or an AB quartet. The methyl group protons on the benzoyl ring would appear as a singlet in the upfield aromatic region.

Predicted ¹H NMR Data: A detailed table of predicted ¹H NMR chemical shifts and multiplicities is presented below. These predictions are based on the analysis of similar benzophenone and pyrrolidine-containing structures.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic Protons7.20 - 7.80Multiplets
Pyrrolidinomethyl CH₂~3.60Singlet / AB quartet
Pyrrolidine N-CH₂~2.50Multiplet
Pyrrolidine CH₂~1.80Multiplet
3'-Methyl CH₃~2.40Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon is the most deshielded and would appear at the lowest field, typically in the range of 195-200 ppm. The aromatic carbons would generate a series of signals between 120 and 145 ppm. The chemical shifts of these carbons are influenced by the substitution pattern on each ring. The carbon of the methyl group would appear at a high field, around 21 ppm. The carbons of the pyrrolidine ring and the methylene bridge would be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data: The following table outlines the predicted ¹³C NMR chemical shifts for the key carbon atoms in the structure.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)196.0 - 198.0
Aromatic C (quaternary)135.0 - 145.0
Aromatic CH125.0 - 135.0
Pyrrolidinomethyl CH₂~58.0
Pyrrolidine N-CH₂~54.0
Pyrrolidine CH₂~24.0
3'-Methyl CH₃~21.5

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule, confirming the connectivity of protons on the aromatic rings and within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the relative orientation of the substituents on the benzophenone core.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) spectroscopy could provide valuable information. chemicalbook.com ssNMR is a powerful technique for studying the structure and dynamics of materials in the solid state. chemicalbook.com It can be used to identify different crystalline forms (polymorphs), which may have different physical properties. chemicalbook.com The spectra obtained from ssNMR are typically broader than in-solution NMR, but they can reveal details about the local environment and packing of the molecules in the crystal lattice. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly useful for identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum in the region of 1650-1670 cm⁻¹, which is characteristic of an aryl ketone. This band would also be present, though likely weaker, in the Raman spectrum.

Aromatic C-H Stretch: These vibrations would appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and pyrrolidine groups would be observed in the 2850-3000 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring would likely appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and would appear in the 690-900 cm⁻¹ region, providing further structural confirmation.

Predicted Vibrational Spectroscopy Data:

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 28503000 - 2850Medium
Carbonyl C=O Stretch1670 - 16501670 - 1650Strong (IR), Weak (Raman)
Aromatic C=C Stretch1600 - 14501600 - 1450Medium to Strong
C-N Stretch1300 - 11001300 - 1100Medium
Aromatic C-H Bend900 - 690900 - 690Strong

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the functional groups present within a molecule and their local chemical environment. The vibrational modes (stretching, bending, twisting) of chemical bonds are sensitive to factors such as bond order, atomic mass, and steric interactions, thus providing clues about the molecule's conformation.

For this compound, the IR spectrum is expected to be dominated by several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration from the benzophenone ketone group. In unsubstituted benzophenone, this band appears strongly around 1663 cm⁻¹ nist.gov. The presence of an ortho-alkyl group (the pyrrolidinomethyl substituent) can influence the electronic environment and potentially the planarity of the carbonyl group with respect to the adjacent phenyl ring, which may cause a slight shift in this frequency. The C-N stretching vibration of the tertiary amine within the pyrrolidine ring is expected in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and pyrrolidinomethyl groups will appear just below 3000 cm⁻¹.

The table below outlines the expected characteristic vibrational frequencies for the key functional groups in this compound based on standard correlation charts and data for related structures.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes
Carbonyl (C=O)Stretch1670 - 1650Intense band, characteristic of diaryl ketones. nist.gov
Aromatic C=CStretch1600 - 1450Multiple bands of varying intensity.
Tertiary Amine (C-N)Stretch1250 - 1020Medium to weak intensity.
Aromatic C-HStretch3100 - 3000Medium to weak intensity.
Aliphatic C-HStretch2975 - 2850Strong intensity from methyl and pyrrolidine groups.
Aromatic C-HBend (Out-of-plane)900 - 675Strong bands indicative of substitution patterns.

These vibrational modes, particularly the out-of-plane bending, can provide information on the substitution patterns of the two aromatic rings. The conformational flexibility of the pyrrolidinomethyl group relative to the benzophenone core could also be probed through temperature-dependent vibrational spectroscopy studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The energy absorbed corresponds to the promotion of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals.

The primary chromophore in this compound is the benzophenone moiety itself. Benzophenone exhibits two characteristic absorption bands in its UV spectrum nist.govresearchgate.net.

π → π* Transition: A strong absorption band typically observed at shorter wavelengths (around 250 nm in non-polar solvents). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized aromatic system and the carbonyl group.

n → π* Transition: A weaker, longer-wavelength absorption band (around 330-350 nm in non-polar solvents). This is a symmetry-forbidden transition involving the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital.

The substituents on the aromatic rings—the methyl group at the 3'-position and the pyrrolidinomethyl group at the 2-position—are expected to modify these transitions. Auxochromes, such as the methyl group, typically cause a small bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π → π* transition due to their electron-donating inductive effect. The pyrrolidinomethyl group, being an ortho substituent, may introduce more significant steric and electronic effects, potentially altering the planarity and conjugation of the system and thus shifting the absorption maxima researchgate.net.

TransitionApproximate λmax in Benzophenone nist.govExpected Effect of Substituents
π → π~250 nmBathochromic shift (to longer λ) and Hyperchromic effect (increased absorbance).
n → π~340 nmShift in position and intensity dependent on solvent polarity and steric hindrance.

The tertiary amine of the pyrrolidine group could also exhibit a weak n → σ* transition, but this typically occurs at much shorter wavelengths and is often obscured by the more intense π → π* transitions of the aromatic system.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques used to study chiral molecules. ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. nih.gov

This compound, as structured, is an achiral molecule. It lacks a stereocenter and cannot exist as non-superimposable mirror images. Therefore, it will not exhibit optical activity and its ORD and CD spectra would be silent.

However, these techniques would be invaluable for the analysis of a chiral analogue. For instance, if a chiral center were introduced, such as by substitution on the pyrrolidine ring (e.g., in (S)- or (R)-2-(1-pyrrolidinylmethyl) derivatives), the resulting enantiomers would produce mirror-image ORD and CD spectra. The sign and magnitude of the Cotton effect, a characteristic feature in ORD and CD curves occurring near an absorption maximum, could be used to determine the absolute configuration of the stereocenter. The n→π* transition of the benzophenone chromophore is particularly sensitive to its chiral environment and often gives rise to a distinct Cotton effect, making ORD/CD a powerful tool for stereochemical assignments in related chiral ketones.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecular structure.

The molecular formula of this compound is C₁₉H₂₁NO, corresponding to a monoisotopic mass of 279.1623 Da and a molecular weight of approximately 279.38 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) is capable of measuring m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₁₉H₂₁NO by matching the experimentally measured exact mass of the molecular ion [M+H]⁺ (expected at m/z 280.1696) to the calculated value. nih.gov This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺), its fragmentation via collision-induced dissociation (CID), and the analysis of the resulting fragment ions. researchgate.net This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound, the protonated molecule ([M+H]⁺, m/z 280) is expected to undergo characteristic fragmentation pathways. A key fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable pyrrolidinomethyl cation or related fragments. The most common fragmentation for α-pyrrolidinophenones involves the formation of an immonium ion.

Key predicted fragmentation pathways include:

Formation of the Pyrrolidine Immonium Ion: A characteristic fragmentation for N-alkyl pyrrolidines is the formation of the N-methylenepyrrolidinium ion at m/z 84 , or a related immonium ion from the pyrrolidinomethyl moiety at m/z 98 ([C₆H₁₂N]⁺).

Formation of Benzoyl Cations: Cleavage at the carbonyl group can generate acylium ions. The formation of the 3-methylbenzoyl cation at m/z 119 ([C₈H₇O]⁺) and the 2-(pyrrolidinomethyl)benzoyl cation would be expected.

Loss of Pyrrolidine: Neutral loss of the pyrrolidine ring (mass 71) could occur.

The table below summarizes the predicted major fragment ions in the MS/MS spectrum of protonated this compound.

Predicted m/zPredicted Ion FormulaFragmentation Pathway
280.17[C₁₉H₂₂NO]⁺Protonated Molecular Ion [M+H]⁺
119.05[C₈H₇O]⁺3-Methylbenzoyl cation
98.10[C₆H₁₂N]⁺Pyrrolidinomethyl cation
91.05[C₇H₇]⁺Tropylium ion (from rearrangement of the methylbenzoyl fragment)
84.08[C₅H₁₀N]⁺N-Methylenepyrrolidinium ion

This detailed fragmentation pattern, obtained via MS/MS, would serve as definitive confirmation of the connectivity of the pyrrolidinomethyl group to the benzophenone core. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. wikipedia.orgspectroscopyeurope.com For a molecule like this compound, EPR spectroscopy becomes particularly relevant in the study of its radical forms, which can be generated through processes such as photochemical reactions. acs.org Benzophenone and its derivatives are well-known to undergo photoreduction in the presence of a hydrogen donor, leading to the formation of a ketyl radical.

The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than the spins of atomic nuclei. wikipedia.org When a paramagnetic species is placed in a strong magnetic field, the degeneracy of the electron spin states is lifted. The application of microwave radiation can then induce transitions between these spin states, giving rise to an EPR spectrum. spectroscopyeurope.com

The EPR spectrum of a radical species derived from this compound would be characterized by several key parameters, most notably the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to the free electron g-value of approximately 2.0023. spectroscopyeurope.com

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). This interaction splits the EPR signal into multiple lines, and the spacing of these lines (the hyperfine coupling constant, A) provides detailed information about the distribution of the unpaired electron density within the molecule. wikipedia.org In the case of a radical derived from this compound, hyperfine couplings to the nitrogen nucleus of the pyrrolidine ring and to the various protons on the aromatic rings and the methylene bridge would be expected.

Continuous wave time-resolved EPR (CW-TREPR) and pulsed Fourier transform EPR (FT-EPR) are advanced techniques that can be used to study the transient radical species generated, for instance, by laser pulse irradiation. acs.org These methods can provide insights into the kinetics of radical formation and decay, as well as the spin polarization phenomena that can occur in photochemical reactions. acs.org

Below is a hypothetical data table illustrating the kind of EPR parameters that might be expected for a radical species of this compound, based on known data for related benzophenone ketyl radicals.

ParameterHypothetical ValueDescription
g-factor~2.0030Reflects the electronic environment of the unpaired electron.
Hyperfine Coupling (aN)~0.3 mTIsotropic hyperfine coupling constant to the ¹⁴N nucleus of the pyrrolidinomethyl group.
Hyperfine Coupling (aH)0.1 - 0.5 mTRange of isotropic hyperfine coupling constants to various ¹H nuclei on the aromatic rings and the pyrrolidine ring.
Linewidth~0.05 mTThe width of the individual resonance lines in the spectrum.

X-ray Crystallography for Absolute Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

The crystal structure of a molecule like this compound would be described by its crystal system, space group, and unit cell dimensions. For instance, the parent compound, benzophenone, is known to crystallize in a stable orthorhombic form (space group P2₁2₁2₁) as well as a metastable monoclinic form (space group C2/c). researchgate.net The specific crystal packing of this compound would be influenced by intermolecular interactions, such as van der Waals forces and potentially weak C-H···π interactions.

The crystallographic data would also reveal the conformation of the molecule in the solid state. This includes the dihedral angles between the two phenyl rings of the benzophenone core, which are known to be flexible in benzophenone derivatives. mdpi.com The orientation of the 2-pyrrolidinomethyl substituent relative to the rest of the molecule would also be precisely determined.

Below is a hypothetical data table summarizing the type of crystallographic data that could be obtained for this compound, based on data for similar substituted benzophenones. mdpi.com

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA crystal system defined by three unequal axes with one non-orthogonal angle.
Space GroupP2₁/cA common space group for organic molecules, describing the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 10.5 Å, b = 12.2 Å, c = 8.0 Å, β = 98°The dimensions of the basic repeating unit of the crystal lattice.
Volume (V)~1010 ųThe volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (Dc)~1.25 g/cm³The theoretical density of the crystal.
Dihedral Angle (Phenyls)~55°The angle between the planes of the two phenyl rings.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower value indicates a better fit.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the properties of a molecule based on the solutions of the Schrödinger equation. ufms.br These methods provide precise information about the electronic environment and energetics of 3'-Methyl-2-pyrrolidinomethyl benzophenone (B1666685). DFT, particularly with hybrid functionals like B3LYP, is a commonly used approach for balancing computational cost and accuracy in studying organic molecules. scialert.netlongdom.orglongdom.org

The electronic character of 3'-Methyl-2-pyrrolidinomethyl benzophenone is central to its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. longdom.org

In this compound, the benzophenone core acts as an electron-withdrawing group, while the pyrrolidinomethyl and methyl groups can have varied electronic effects. DFT calculations would likely show that the HOMO is distributed across the more electron-rich portions of the molecule, such as the phenyl ring bearing the electron-donating methyl group and potentially the nitrogen atom of the pyrrolidine (B122466) ring. Conversely, the LUMO is expected to be localized primarily on the benzophenone carbonyl group and its adjacent phenyl rings, which constitute the electron-deficient center of the molecule. researchgate.net

Conformational analysis is typically performed by systematically rotating the dihedral angles of the key rotatable bonds. These bonds include:

The bond connecting the pyrrolidinomethyl group to the phenyl ring.

The bond between the methylene (B1212753) bridge and the pyrrolidine nitrogen.

The two bonds connecting the phenyl rings to the central carbonyl group.

For each conformation, a geometry optimization is performed using QM methods to find the nearest local energy minimum. The relative energies of these optimized conformers are then compared to identify the global minimum and other low-energy structures that will be significantly populated at room temperature. Steric hindrance between the bulky pyrrolidinomethyl group and the adjacent benzoyl moiety, as well as interactions between the two phenyl rings, are expected to be the primary factors governing the conformational preferences. rsc.org The identification of these stable conformers is a prerequisite for the accurate prediction of spectroscopic parameters and for understanding the molecule's dynamic behavior.

QM calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in structure elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a multi-step process. First, a thorough conformational analysis is performed to identify all low-energy conformers. github.io Then, for each of these conformers, NMR shielding tensors are calculated using a reliable method like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population. This approach accounts for the dynamic nature of the molecule in solution. github.io The accuracy of these predictions can be further improved by applying empirical scaling factors or linear regression analysis based on comparisons between experimental and calculated data for related structures.

Illustrative Predicted NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)Notes
Aromatic Protons7.0 - 8.0Complex multiplet patterns expected due to overlapping signals from both phenyl rings.
Methylene Protons (-CH₂-)~3.5 - 4.0Adjacent to the electron-withdrawing phenyl ring and the nitrogen atom.
Pyrrolidine Protons~1.8 - 3.0Multiple signals expected for the non-equivalent protons in the pyrrolidine ring.
Methyl Protons (-CH₃)~2.4Typical range for a methyl group attached to an aromatic ring.
Carbonyl Carbon (C=O)~195 - 200Characteristic chemical shift for a benzophenone-type carbonyl carbon.
Aromatic Carbons125 - 140A range of signals for the 12 aromatic carbons.

IR Frequencies: Theoretical IR spectra are calculated from the harmonic vibrational frequencies obtained after geometry optimization. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com The most intense and characteristic peak in the IR spectrum of this compound is expected to be the C=O stretching vibration of the ketone group, typically appearing in the range of 1650-1670 cm⁻¹. longdom.org Other predictable vibrations include C-H stretching of the aromatic, methyl, and pyrrolidine groups, as well as C=C stretching of the aromatic rings.

Illustrative Predicted IR Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium-Strong
Carbonyl (C=O) Stretch1650 - 1670Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium-Weak, Multiple Bands
C-N Stretch1180 - 1250Medium

Molecular Dynamics (MD) Simulations

While QM methods provide detailed information on static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. rsc.orgnih.gov

MD simulations of this compound in a solvent box can map its conformational landscape. By running simulations for tens to hundreds of nanoseconds, it is possible to observe transitions between different energy minima identified by QM calculations. researchgate.net This provides a dynamic view of the conformational ensemble, showing not only which conformations are stable but also how the molecule transitions between them. The resulting trajectory can be analyzed to determine the population distribution of different conformers in solution, which can then be compared to the predictions from QM calculations. This is particularly important for flexible molecules where a single static structure is an inadequate representation. rsc.org

The conformation of a flexible molecule can be significantly influenced by the surrounding solvent. researchgate.netaip.org MD simulations are an ideal tool for investigating these solvent effects. By performing separate simulations in different explicit solvents (e.g., water, methanol, chloroform), one can observe how the conformational preferences of this compound change. nih.govnih.gov

For example, in a polar protic solvent like water, conformations that expose the polar pyrrolidine nitrogen and carbonyl oxygen to form hydrogen bonds with the solvent may be favored. In a nonpolar solvent like heptane, the molecule might adopt more compact conformations to minimize unfavorable interactions with the solvent. researchgate.net Analysis of the radial distribution functions between solvent molecules and specific atoms on the solute can quantify these interactions and explain the observed conformational shifts. aip.org This understanding is crucial for bridging the gap between theoretical gas-phase calculations and the behavior of the molecule in a real-world solution environment.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the intricate details of chemical reactions, providing a molecular-level view of how reactants transform into products. For this compound, these methods can illuminate its formation and reactivity.

The synthesis of complex molecules like this compound often involves multiple steps. A plausible synthetic route could involve the Friedel-Crafts acylation of toluene (B28343) with a suitably substituted benzoyl chloride, followed by functionalization to introduce the pyrrolidinomethyl group. Computational mapping of such a pathway involves using quantum mechanical calculations, such as Density Functional Theory (DFT), to model each step.

Catalysts are often essential in the synthesis of benzophenones, for example, in facilitating Friedel-Crafts reactions or in subsequent functionalizations mdpi.comresearchgate.net. Computational modeling is a key tool for understanding how a catalyst interacts with a substrate like this compound or its precursors.

Using molecular docking and quantum mechanics, researchers can model the precise way a substrate binds to the active site of a catalyst. These models reveal the non-covalent interactions (such as hydrogen bonds, van der Waals forces, and π-stacking) that stabilize the catalyst-substrate complex. Furthermore, these simulations can trace the entire catalytic cycle, calculating the energy profile of the reaction as the substrate is converted to the product while interacting with the catalyst. Studies on other benzophenones have shown their dual role in certain reactions, acting as a photocatalyst to activate reagents via a Hydrogen Atom Transfer (HAT) mechanism acs.orgresearchgate.net. Computational mechanistic investigations, performed at levels of theory like ωB97X-D/6-31+G(d,p), can reveal the key role of the benzophenone catalyst, its interaction with the hydrocarbon feedstock, and the subsequent steps of the reaction mechanism researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of compounds with a specific activity or property mdpi.com. While often used for predicting biological activity, the QSAR methodology is also powerful for elucidating non-biological reaction mechanisms by correlating structural descriptors with reaction outcomes like yield, rate, or selectivity nih.govresearchgate.net.

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to understand a particular chemical transformation. This involves calculating a wide range of numerical descriptors for each analogue that quantify its steric, electronic, and thermodynamic properties. These descriptors are then used in multiple linear regression or machine learning algorithms to build a mathematical model that links them to the observed reaction outcome.

The descriptors that emerge as significant in the final QSAR model provide direct insight into the reaction's mechanism. For example, if the model shows a strong correlation with the energy of the Highest Occupied Molecular Orbital (HOMO), it suggests that the molecule's ability to donate electrons is critical. A dependence on a steric descriptor would imply that the bulkiness around the reaction center plays a key role. For benzophenone derivatives, descriptors such as potential energy and dipole moment have been shown to govern their activity nih.gov.

Table 1: Physicochemical Descriptors for QSAR-Based Mechanistic Analysis
Descriptor ClassSpecific DescriptorPotential Mechanistic Insight
ElectronicHOMO/LUMO EnergiesElectron-donating or -accepting ability; susceptibility to nucleophilic/electrophilic attack.
ElectronicDipole MomentPolarity of the molecule; importance of polar interactions in the transition state. nih.gov
ElectronicMulliken Atomic ChargesIdentifies reactive sites (positive or negative centers) within the molecule.
ThermodynamicPotential EnergyOverall molecular stability; lower energy can correlate with higher reactivity. nih.gov
Steric/TopologicalMolecular Volume/Surface AreaInfluence of molecular size and shape on catalyst accessibility or transition state crowding.

Application of Machine Learning and Cheminformatics in Compound Analysis and Design

Cheminformatics and machine learning are transforming chemical research by enabling the analysis of vast chemical datasets and the prediction of molecular properties from structure alone drugdesign.orgarxiv.org.

Machine learning (ML) algorithms, such as artificial neural networks and random forests, can be trained to predict a wide range of non-biological chemical behaviors for compounds like this compound scielo.brnih.gov. These models learn complex relationships between chemical structure and properties, often outperforming traditional QSAR models who.int.

To build a predictive model, a large dataset of diverse compounds with known properties (e.g., reaction rates, solubility in organic solvents, absorption spectra) is required. For each compound, a set of numerical descriptors or a molecular fingerprint is generated. The ML algorithm is then trained on this dataset to create a model capable of predicting the property for new, untested molecules. For instance, a novel ML algorithm has been developed to predict the retention indices of chemicals in chromatography even for structurally unknown species, which is a key parameter in chemical analysis uva.nl. Such a model could predict the chromatographic behavior of this compound and its impurities. These predictive tools are invaluable for screening virtual compounds, prioritizing synthetic targets, and designing experiments.

The concept of "chemical space" refers to the vast, multi-dimensional universe of all possible molecules nih.govnih.gov. Starting with a lead compound like this compound, cheminformatics tools can be used to explore its local chemical space to identify promising analogues with modified or improved properties biosolveit.de.

This exploration can be performed in several ways. One approach is to create a virtual combinatorial library by defining a molecular scaffold (the benzophenone core) and a set of reactants that can be computationally attached at various positions (e.g., different substituents on the phenyl rings or variations of the pyrrolidine ring). This generates a large, synthetically accessible chemical space youtube.com. Another powerful method involves using generative ML models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs). Trained on large databases of known molecules, these models can generate novel molecular structures that are similar to the input compound but possess unique features nih.gov. The resulting virtual analogues can then be computationally screened for desired non-biological properties (e.g., photochemical stability, specific reactivity) using the predictive models described in the previous section, allowing researchers to focus synthetic efforts on the most promising candidates.

Mechanistic Chemical Biology Studies and Molecular Interactions Focus on Molecular Level Mechanisms

Exploration of Molecular Recognition Mechanisms Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a prominent scaffold in numerous natural products and pharmacologically active compounds. researchgate.netfrontiersin.org Its significance in molecular recognition stems from several key features:

Stereochemistry and 3D-Structure: The non-planar, puckered nature of the pyrrolidine ring allows it to explore three-dimensional space efficiently. nih.gov The carbon atoms of the ring are often chiral centers, meaning the spatial orientation of substituents can be precisely controlled. This stereogenicity is critical, as different stereoisomers can exhibit vastly different binding affinities and biological profiles due to the enantioselective nature of protein binding pockets. researchgate.netnih.gov

Pharmacophore Contribution: The pyrrolidine scaffold serves as a versatile framework for attaching various pharmacophoric groups. In the case of 3'-Methyl-2-pyrrolidinomethyl benzophenone (B1666685), the pyrrolidine group is tethered to the benzophenone core, positioning it for potential interactions with target biomolecules. The flexibility of the methyl linker allows the pyrrolidine ring to adopt multiple conformations to optimize binding.

Investigation of Enzyme-Ligand Interactions at the Molecular Level

The benzophenone scaffold is a common feature in ligands designed to interact with a wide range of enzymes and receptors. Molecular docking studies on various benzophenone derivatives have provided detailed maps of their binding modes.

Binding Modes and Active Site Mapping: Benzophenone derivatives have been identified as potent inhibitors of the multidrug transporter P-glycoprotein (P-gp). acs.orgimc.ac.at Docking studies suggest that these molecules, much like related propafenone-type inhibitors, bind within a large, hydrophobic cavity of P-gp. Specific interactions have been identified with key amino acid residues. For instance, in one study, the benzophenone core was found to be surrounded by hydrophobic residues such as I836, L720, I840, and L724, which stabilize the ligand in the binding pocket. acs.org

Hydrogen Bonding and Hydrophobic Interactions: In a series of benzophenone derivatives designed as cholinesterase inhibitors for potential Alzheimer's disease therapy, the protonated nitrogen of the heterocyclic moiety (in this case, piperidine (B6355638) or azepane, which are structurally related to pyrrolidine) was shown to form hydrogen bonds, sometimes mediated by a water molecule. nih.gov The benzophenone portion of the ligands typically engages in hydrophobic interactions with phenylalanine residues (e.g., Phe330, Phe331) within the enzyme's active site. nih.gov Similarly, studies on polyisoprenylated benzophenones targeting P-gp showed that these compounds could readily interact with the ATP binding site within the nucleotide-binding domain (NBD1). japsonline.com

The combination of the bulky, hydrophobic benzophenone core and the hydrogen-bonding-capable pyrrolidine moiety in 3'-Methyl-2-pyrrolidinomethyl benzophenone suggests a bimodal interaction mechanism, where the benzophenone part anchors in a hydrophobic pocket and the pyrrolidinomethyl group forms specific polar contacts.

TargetInteracting ResiduesType of InteractionReference
P-glycoprotein (P-gp)I836, L720, I840, L724Hydrophobic acs.org
P-glycoprotein (P-gp)S952, F434, F336, Y307General Interaction acs.org
Acetylcholinesterase (AChE)Phe330, Phe331, Phe290Hydrophobic nih.gov

Photochemistry and Photophysical Mechanisms of the Benzophenone Core

The benzophenone core is a classic chromophore in photochemistry, known for its well-defined photophysical properties and reactivity upon absorption of UV light. nih.gov

The photochemistry of benzophenone is dominated by the behavior of its excited states.

Absorption and Intersystem Crossing: Upon absorbing UV light (around 350 nm), benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). hilarispublisher.com

Triplet State Formation: Due to a highly efficient process called intersystem crossing, the S₁ state rapidly converts to the more stable and longer-lived triplet excited state (T₁). The quantum yield for this process is nearly 1. nih.gov This triplet state is a diradical, with two unpaired electrons, making it highly reactive. hilarispublisher.comgordon.edu

The energy of this nπ* lowest triplet excited state is approximately 290 kJ mol⁻¹, which is sufficient to initiate various chemical reactions, including hydrogen abstraction and energy transfer. nih.gov

A hallmark reaction of the benzophenone triplet state is its photoreduction in the presence of a hydrogen donor, such as an alcohol.

Hydrogen Abstraction: The triplet benzophenone diradical readily abstracts a hydrogen atom from a suitable donor molecule. gordon.eduyoutube.com For example, when irradiated in isopropanol, the benzophenone triplet abstracts a hydrogen from the alcohol, forming a benzhydrol radical and an alcohol-derived radical. gordon.eduijpda.org

This photoreactivity has been exploited for various applications, including its use as a photosensitizer to initiate other reactions through energy transfer and as a photoaffinity label to covalently link ligands to their protein binding sites. acs.orgchemrxiv.org

Reaction Scheme: Photoreduction of Benzophenone

Chemical Reactivity and Derivatization Pathways for Structure-Function Elucidation

To understand how different parts of a molecule contribute to its biological activity (Structure-Activity Relationships, SAR), chemists systematically synthesize derivatives or analogues. The structure of this compound offers several sites for modification.

Derivatization of the Pyrrolidine Ring: The nitrogen atom is a key site for functionalization. nih.gov Its reactivity allows for the introduction of various substituents to probe the effects of basicity, steric bulk, and hydrogen bonding potential on biological activity.

Modification of the Benzophenone Core: The two phenyl rings of the benzophenone scaffold can be substituted with different functional groups (e.g., halogens, hydroxyl, methoxy (B1213986) groups). nih.gov The methyl group on the 3'-position can be altered or replaced. These modifications are used to map the steric and electronic requirements of a target binding pocket. For example, in developing H₃R antagonists, various substitutions on the benzophenone rings were explored, revealing that a 4-fluoro substituent significantly enhanced affinity. nih.gov

Varying the Linker: The methylene (B1212753) (-CH₂-) group connecting the pyrrolidine and benzophenone moieties can be extended or made more rigid to study the optimal spatial relationship between these two key fragments for biological activity.

By synthesizing and testing a library of such derivatives, researchers can build a detailed model of the pharmacophore, identifying which molecular features are essential for activity and which can be modified to improve properties like potency and selectivity. acs.orgnih.gov

Future Research Directions and Advanced Perspectives

Development of Novel and Sustainable Synthetic Routes for Complex Benzophenones

The synthesis of polysubstituted benzophenones traditionally relies on methods like the Friedel-Crafts acylation. researchgate.net However, these reactions often require stoichiometric or greater amounts of Lewis acids, such as aluminum chloride, leading to significant waste. beilstein-journals.org Future research is increasingly focused on developing more sustainable and catalytic approaches.

Key areas of development include:

Catalytic Friedel-Crafts Reactions: A major goal is the replacement of hazardous and stoichiometric Lewis acids with efficient, recyclable catalysts. researchgate.net Materials like TlOₓ/zirconia and rare-earth metal triflates have shown promise in promoting acylation with low catalyst loadings. researchgate.net Further research will likely uncover even more active and eco-friendly catalysts.

Aerobic Oxidation: The oxidation of diphenylmethane (B89790) precursors presents a greener alternative to acylation. researchgate.net Advanced catalytic systems, such as those based on NiMn layered double hydroxides (LDHs) or nanoparticle catalysts like Mg₆MnO₈, utilize molecular oxygen as the primary oxidant, offering high selectivity for the benzophenone (B1666685) product under milder conditions. researchgate.netacs.org Future work will aim to enhance catalyst stability, recyclability, and applicability to a wider range of substituted diphenylmethanes. researchgate.net

Photolytic and Flow Chemistry Methods: Innovative methods, including the photolytic oxidation of diphenylmethane in the presence of HBr and H₂O₂, are being explored to avoid problematic reagents. google.com The integration of such reactions into continuous flow systems could offer enhanced control, safety, and scalability for the production of complex benzophenones.

Synthetic Method Catalyst/Reagent Advantages Challenges/Future Direction
Friedel-Crafts Acylation AlCl₃ (Traditional)Well-established, versatileStoichiometric, hazardous waste
Rare-earth triflates, ZnOCatalytic, milder conditionsCatalyst cost and recovery
Diphenylmethane Oxidation NiMn-LDH, Mg₆MnO₈Uses O₂, high selectivityCatalyst stability, broader substrate scope
Photolytic Oxidation HBr/H₂O₂/lightAvoids metal catalystsScalability, byproduct management
Iron-Mediated Routes Organoiron complexesAccess to sterically hindered products nih.govMulti-step, reagent sensitivity

Advancements in High-Throughput Spectroscopic and Computational Analysis

The characterization of novel benzophenone derivatives like 3'-Methyl-2-pyrrolidinomethyl benzophenone will be accelerated by progress in analytical and computational techniques. High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly assessing large libraries of compounds against biological targets. bmglabtech.com

Future advancements are expected in:

High-Throughput Mass Spectrometry (MS): Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are becoming central to the rapid quantification and analysis of benzophenones. researchgate.net The development of supramolecular solvent-based extraction methods allows for simpler and faster sample preparation, enabling higher throughput for screening applications, such as analyzing food contaminants or environmental samples. researchgate.net Future MS-based methods will likely offer even greater speed and multiplexing capabilities for cellular and biochemical assays. nih.gov

Advanced Spectroscopy: While standard techniques like NMR and IR are crucial for structural elucidation, ultrafast spectroscopic methods (e.g., femtosecond time-resolved absorption spectroscopy) are providing unprecedented insight into the photophysical properties of benzophenones. bris.ac.uknih.gov These techniques can track the rapid intersystem crossing and excited-state dynamics that are fundamental to benzophenone's role as a photosensitizer. nih.gov

Computational Screening: In parallel with experimental HTS, computational methods allow for the virtual screening of vast chemical libraries. By using molecular descriptors and machine learning algorithms, researchers can predict the properties and potential bioactivity of designed benzophenone scaffolds before undertaking their synthesis, significantly streamlining the discovery process. frontiersin.org

Integrated Experimental and Computational Approaches for Mechanistic Discovery

Understanding the precise mechanisms of reactions that form and involve benzophenones is critical for optimizing processes and designing new transformations. The synergy between experimental observation and computational modeling has become an indispensable tool for mechanistic elucidation.

Photochemical Mechanisms: The photochemistry of benzophenone is a classic area of study. Modern research combines ultrafast spectroscopy with quantum mechanical calculations (e.g., DFT/TD-DFT) to unravel complex excited-state pathways. bris.ac.uknih.gov For example, detailed mechanisms of benzophenone-photosensitized reactions, like the Paternò-Büchi cycloaddition, have been mapped out computationally, clarifying the roles of different electronic states and intersystem crossings. rsc.org

Catalytic Reaction Pathways: For newly developed catalytic syntheses, integrated approaches are crucial. For instance, quantum mechanics/molecular mechanics (QM/MM) methods can model enzyme-catalyzed reactions, such as the metabolic activation of benzophenone derivatives by cytochrome P450 enzymes, providing insights into toxicity and drug metabolism. researchgate.net Similarly, understanding the photoreduction steps in dual photoredox/nickel catalysis involving benzophenone has been achieved by combining multiple spectroscopic techniques with computational analysis.

Reaction Prediction: The field of computer-assisted synthesis design is evolving from rule-based systems to machine learning models that can predict reaction outcomes and even propose entire synthetic pathways. frontiersin.org These tools can analyze complex transformations at a mechanistic level, although their accuracy for intricate multi-step organic reactions remains an area of active development. frontiersin.org

Rational Design of Chemically Related Scaffolds for Fundamental Studies

The benzophenone core is a privileged and ubiquitous scaffold in medicinal chemistry, serving as the foundation for drugs with anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net Rational design involves strategically modifying this core to create new molecules with tailored functions.

Bioisosteric Replacement and Scaffolding: Future design strategies will involve creating novel bioisosteres for the benzophenone core to access unique chemical space for drug design. researchgate.net For example, replacing parts of the benzophenone structure with other functional groups can modulate properties like receptor binding, selectivity, and metabolic stability.

Structure-Based Drug Design: With an increasing number of protein crystal structures available, structure-based design is a powerful approach. Molecular docking studies are used to predict how designed benzophenone derivatives will bind to target enzymes, such as cyclooxygenases for anti-inflammatory drugs or viral enzymes for antiviral therapies. nih.govmdpi.com This allows for the design of ligands with improved potency and selectivity.

Probing Biological Interactions: Benzophenone's photochemical properties make it an excellent tool for photoaffinity labeling. By incorporating a benzophenone moiety into a ligand, researchers can irradiate the ligand-target complex to form a covalent bond, enabling the identification of binding sites and interaction partners within complex biological systems. acs.org

Exploration of New Catalytic Systems for Efficient Synthesis of Related Structures

The synthesis of complex benzophenones and related structures will continue to be driven by the discovery of novel catalytic systems that offer greater efficiency, selectivity, and sustainability.

Advanced Friedel-Crafts Catalysts: Beyond replacing traditional Lewis acids, research is focused on catalysts that can operate under milder, solvent-free conditions. researchgate.net Nanoparticle catalysts and solid acids are promising avenues for developing highly active and easily recoverable systems. researchgate.net

Photoredox Catalysis: Benzophenone itself can act as an organic photoredox catalyst. researchgate.net Under visible light irradiation, it can initiate radical reactions like thiol-ene coupling, offering a metal-free pathway for certain transformations. researchgate.netsemanticscholar.org The exploration of benzophenone and its derivatives as photosensitizers in dual catalytic cycles, often paired with a transition metal like nickel, is a rapidly expanding field for forging new carbon-carbon and carbon-heteroatom bonds.

C-H Activation/Acylation: A highly attractive strategy is the direct acylation of arenes via C-H bond activation, which avoids the need for pre-functionalized starting materials. While still a challenging area, the development of catalysts that can mediate the direct coupling of an aromatic C-H bond with an acyl source would represent a major step forward in synthetic efficiency.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing 3'-methyl-2-pyrrolidinomethyl benzophenone with high purity?

Methodological Answer:
Synthesis of substituted benzophenones like this compound typically involves alkylation or condensation reactions. For characterization:

  • Purity Analysis : Use Gas Chromatography (GC) with a Carbowax 20M column and biphenyl as an internal standard to quantify unreacted starting materials, as demonstrated in triisobutylaluminum reactions with benzophenone derivatives .
  • Structural Confirmation : Employ Nuclear Magnetic Resonance (NMR) spectroscopy to verify substitution patterns. Complementary UV spectral analysis can track reaction progress, as shown in benzophenone reduction studies (e.g., 66.2% conversion via UV monitoring) .
  • Derivatization : If volatility is an issue, derivatize the compound (e.g., silylation) for Gas Chromatography-Mass Spectrometry (GC-MS), following protocols for benzophenone impurity analysis in pharmaceuticals .

Basic: How can researchers quantify this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Extraction : Use liquid-liquid extraction (LLE) with methylene chloride:benzene (1:1 v/v), a matrix validated for benzophenone derivatives in environmental samples .
  • Quantification : Apply High-Performance Liquid Chromatography (HPLC) with a C18 column and photodiode array detection. For trace levels, combine Stir Bar Sorptive Extraction (SBSE) with in situ derivatization and GC-MS, achieving limits of quantification (LOQ) as low as 10 mg/kg in plant extracts .
  • Calibration : Include internal standards like deuterated benzophenone to correct for matrix effects, as recommended in pharmacokinetic studies of benzophenone-3 .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Profile : While direct data on this compound is limited, benzophenones generally exhibit dermal absorption and potential endocrine disruption. Refer to IARC’s classification of benzophenone as "possibly carcinogenic" and prioritize fume hoods for synthesis steps .
  • Environmental Hazard : Despite benzophenone’s low ecological hazard potential under the ERC Approach, avoid aqueous disposal due to bioaccumulation risks in lipophilic tissues .
  • Contradictions : Note that regulatory assessments (e.g., Canada’s CEPA) may conflict with toxicological findings (e.g., octocrylene degradation to benzophenone in sunscreens). Conduct in vitro assays (e.g., Ames test) to resolve discrepancies .

Advanced: How does the pyrrolidinomethyl substituent influence the photochemical reactivity of this compound?

Methodological Answer:

  • Mechanistic Studies : Use time-resolved spectroscopy to probe hydrogen atom transfer (HAT) kinetics. Benzophenone derivatives act as HAT catalysts in alkylation reactions, as shown in flow chemistry systems where benzophenone activates hydrocarbons and acts as an oxidant .
  • Computational Modeling : Apply Density Functional Theory (DFT) to simulate solvation effects and hydrogen bonding, leveraging solvatochromic data from benzophenone/acetonitrile/water systems .
  • Comparative Analysis : Contrast with unsubstituted benzophenone’s ν(C=O) vibrational shifts in halogenated solvents (e.g., τc = 7.7 ps for water interactions) to assess substituent-driven changes in reaction pathways .

Advanced: What strategies resolve contradictions in solvatochromic data for benzophenone derivatives in polar solvents?

Methodological Answer:

  • Experimental Design : Titrate water into acetonitrile solutions of the compound and decompose ν(C=O) bands using Kubo–Anderson functions. This reveals solvent-solute hydrogen bonding lifetimes (e.g., 7.7 ps for benzophenone-water interactions) .
  • Solvent Screening : Compare primary/secondary alcohols (split ν(C=O) bands) vs. halogenated solvents (single perturbed peaks) to differentiate orientation-dependent interactions .
  • Validation : Cross-reference experimental vibrational shifts with DFT calculations to identify outliers, ensuring predictive accuracy for novel derivatives .

Advanced: How can in vitro models predict the neurotoxic potential of this compound?

Methodological Answer:

  • Tissue Distribution Studies : After topical administration, quantify compound levels in brain structures (e.g., frontal cortex, hippocampus) using GC-MS, adapting protocols from benzophenone-2 neurotoxicity research .
  • Autophagy Markers : Expose immortalized GnRH neurons to the compound and measure LC3-II/Beclin-1 ratios via Western blot, a method validated for benzophenone-3’s effects on autophagy .
  • Metabolic Profiling : Use hepatic microsomes to identify phase I/II metabolites, comparing to benzophenone-3’s hepatic accumulation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.